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molecular formula C14H20ClN3O3 B1646848 Tert-butyl 4-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylate

Tert-butyl 4-(6-chloropyrazin-2-yloxy)piperidine-1-carboxylate

Cat. No. B1646848
M. Wt: 313.78 g/mol
InChI Key: MPBCWBPNOOKILN-UHFFFAOYSA-N
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Patent
US07247633B2

Procedure details

Aqueous 3.0 M HCl (12 mL) was added to a solution of the product obtained in Step 1 above (5.00 g, 15.9 mmol) in methanol (200 mL). The reaction mixture was stirred at 50° C. for 5 h and concentrated in vacuo. The residue was dissolved in water (50 mL) and basified with K3PO4. The aqueous phase was extracted with ethyl acetate (5×40 mL), dried (MgSO4), and concentrated in vacuo. This gave 3.08 g (91%) of the title compound as a colorless oil which slowly decomposed upon standing. HRMS m/z calcd for C9H12ClN3O (M)+ 213.0669, found 213.0663.
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[N:8]=[C:7]([O:9][CH:10]2[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]2)[CH:6]=[N:5][CH:4]=1>CO>[Cl:2][C:3]1[CH:4]=[N:5][CH:6]=[C:7]([O:9][CH:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)[N:8]=1

Inputs

Step One
Name
Quantity
12 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CN=CC(=N1)OC1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 50° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with ethyl acetate (5×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
ClC1=NC(=CN=C1)OC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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